molecular formula C13H13N3O B5850803 N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide

N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide

Cat. No. B5850803
M. Wt: 227.26 g/mol
InChI Key: VGYNIOSTZKBKNR-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazinecarboxamide derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of nitrifying bacteria in the soil, which leads to an increase in the availability of nitrogen for plants. In medicine, N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide has also been shown to have neuroprotective effects by inhibiting the activity of enzymes that contribute to neurodegeneration.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide has been shown to have a range of biochemical and physiological effects. In agriculture, N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide has been shown to increase the efficiency of nitrogen fertilizers by up to 30%. In medicine, N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide has also been shown to have neuroprotective effects by reducing the activity of enzymes that contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide has several advantages for lab experiments, including its stability and ease of handling. However, N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide is also highly toxic and must be handled with care. In addition, N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide is relatively expensive compared to other chemicals commonly used in lab experiments.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide. In agriculture, further studies are needed to determine the optimal application rate of N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide for improving nitrogen fertilizer efficiency. In medicine, further studies are needed to determine the potential of N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide as a treatment for neurological disorders. In materials science, further studies are needed to determine the potential of N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide in the development of organic semiconductors. Additionally, further studies are needed to determine the safety of N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide for use in various applications.

Synthesis Methods

N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide can be synthesized through various methods, including the reaction of 2,6-dimethylphenyl hydrazine with ethyl 2-oxo-4-phenylbutyrate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2,6-dimethylphenyl hydrazine with ethyl 2-oxo-4-phenylbutyrate, followed by reaction with hydroxylamine hydrochloride and subsequent cyclization with phosphorus oxychloride.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide has been shown to improve the efficiency of nitrogen fertilizers by inhibiting the activity of nitrifying bacteria in the soil. In medicine, N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders. In materials science, N-(2,6-dimethylphenyl)-2-pyrazinecarboxamide has been studied for its potential use in the development of organic semiconductors.

properties

IUPAC Name

N-(2,6-dimethylphenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-4-3-5-10(2)12(9)16-13(17)11-8-14-6-7-15-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYNIOSTZKBKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,6-dimethylphenyl)pyrazine-2-carboxamide

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